Tert-butyl 1,2,5-triazepane-1-carboxylate
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Overview
Description
Tert-butyl 1,2,5-triazepane-1-carboxylate is an organic compound that belongs to the class of triazepanes. Triazepanes are seven-membered heterocyclic compounds containing three nitrogen atoms. The tert-butyl group attached to the triazepane ring provides steric hindrance, which can influence the compound’s reactivity and stability.
Mechanism of Action
Action Environment
TBTU is stable under normal conditions . . For instance, it is soluble in polar solvents such as DMF and DMSO, suggesting that the choice of solvent can significantly impact its action. Furthermore, it’s recommended to store TBTU at -20°C under inert atmosphere , indicating that temperature and atmospheric conditions can also affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2,5-triazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a suitable diamine with a carbonyl compound, followed by cyclization to form the triazepane ring. The tert-butyl group is introduced through the use of tert-butyl chloroformate or tert-butyl bromoacetate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,2,5-triazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted triazepanes with various alkyl or aryl groups.
Scientific Research Applications
Tert-butyl 1,2,5-triazepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Properties
IUPAC Name |
tert-butyl 1,2,5-triazepane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-7-6-10-4-5-11-12/h10-11H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFSNPFPUKXQID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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